molecular formula C23H24N2OS B3820766 N-(2-hydroxypropyl)-N'-tritylthiourea

N-(2-hydroxypropyl)-N'-tritylthiourea

Cat. No. B3820766
M. Wt: 376.5 g/mol
InChI Key: VCEAIPUHBKQNHO-UHFFFAOYSA-N
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Description

“N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine” is an ethylenediamine-based monomer used in the production of polyurethane coatings, adhesives, cosmetics, and personal care products . It can act as a chelating agent due to the presence of its four hydroxyl groups .


Synthesis Analysis

The synthesis of hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers with a range of molar masses and particle sizes has been reported . The polymers were prepared with attached dyes, radiolabel, or the anticancer drug gemcitabine .


Chemical Reactions Analysis

The synthesis of hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers involved the use of reversible addition–fragmentation chain transfer (RAFT) polymerisation .


Physical And Chemical Properties Analysis

The presence of Fe2O3 nanoparticles (NPs) enhances the molecular mobility and flexibility of polymer chains within the PHPMA matrix and decreases their glass transition temperature .

Mechanism of Action

N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC) has been proposed as a potent inhibitor of the coronavirus HCoV-NL63 .

Safety and Hazards

The safety data sheet for “N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine” indicates that it may cause an allergic skin reaction and respiratory irritation .

Future Directions

The use of hyperbranched polymers, such as N-(2-hydroxypropyl)methacrylamide (HPMA), for drug delivery has been explored . They have many promising features for drug delivery, including ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .

properties

IUPAC Name

1-(2-hydroxypropyl)-3-tritylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-18(26)17-24-22(27)25-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,26H,17H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEAIPUHBKQNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxypropyl)-3-tritylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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